[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride

Chiral resolution Diastereomer purity Asymmetric synthesis

[(2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride (CAS 2728726‑18‑7) is a chiral pyrrolidine derivative supplied as the hydrochloride salt. The molecule features a (2S,4R)-configured pyrrolidine core with a hydroxymethyl group at C2, a methoxy substituent at C4, and an N‑methyl group, affording a molecular weight of 181.7 g·mol⁻¹.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
Cat. No. B13621596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCN1CC(CC1CO)OC.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-8-4-7(10-2)3-6(8)5-9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1
InChIKeyJFHRYDDMFWSXEZ-UOERWJHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol Hydrochloride: Chiral Pyrrolidine Building Block for Stereochemically Defined Synthesis


[(2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol hydrochloride (CAS 2728726‑18‑7) is a chiral pyrrolidine derivative supplied as the hydrochloride salt . The molecule features a (2S,4R)-configured pyrrolidine core with a hydroxymethyl group at C2, a methoxy substituent at C4, and an N‑methyl group, affording a molecular weight of 181.7 g·mol⁻¹ . It is employed as a stereochemically defined building block in medicinal chemistry, notably in the synthesis of KRAS G12C inhibitors [1]. The hydrochloride salt form enhances aqueous solubility and long‑term storage stability versus the free base .

Stereochemical Identity Defined (2S,4R) configuration for asymmetric synthesis
KRAS G12C Inhibitor Context Exemplified in patented KRAS G12C inhibitor synthetic route
Salt Form Handling Solid hydrochloride salt supports accurate weighing and storage

Why Generic Substitution of [(2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol Hydrochloride Fails in Stereochemically Demanding Applications


The (2S,4R) configuration, combined with the distinct 4‑methoxy and N‑methyl substituents, creates a stereoelectronic profile that cannot be replicated by the (2S,4S) or (2R,4R) diastereomers or by the 4‑hydroxy analog . Even subtle changes in ring pucker or hydrogen‑bonding capacity can reverse stereochemical outcomes in asymmetric catalysis or abolish target‑binding affinity, as documented for 4‑substituted proline derivatives where O‑methylation profoundly alters conformational stability relative to hydroxyl [1]. Interchanging with a generic pyrrolidine methanol therefore risks irreproducible synthetic results and invalid biological data.

Diastereomer Mismatch
The (2S,4S) or (2R,4R) diastereomers may invert stereochemical outcomes and compromise synthetic reproducibility.
4-Methoxy vs 4-Hydroxy Substitution
Replacing the 4-methoxy group with a hydroxyl can alter conformational preorganization, potentially shifting target-binding or catalytic selectivity.

Quantitative Differentiation Evidence for [(2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol Hydrochloride Versus Closest Analogs


Stereochemical Purity: (2S,4R) Versus (2S,4S) Diastereomer

The target compound is supplied with 98% purity as the single (2S,4R) diastereomer . The (2S,4S) diastereomer (CAS 2377005‑09‑7) is a distinct chemical entity with a different CAS number and is typically offered at 95% purity . The (2R,4R) enantiomer (CAS 2326524‑80‑3) is likewise catalogued separately . This absolute stereochemistry is essential for chiral auxiliary applications, where the (2S,4R) configuration imparts specific facial bias; the (2S,4S) diastereomer yields opposite or diminished selectivity in many organocatalytic transformations [1].

Stereochemical Purity
Cross-study comparable
Target: 98% (2S,4R) | Comparator: 95% (2S,4S)
Precise isomer specification supports reproducible asymmetric synthesis
Absolute stereochemistry confirmed by separate CAS registration
Chiral resolution Diastereomer purity Asymmetric synthesis

4‑Methoxy Versus 4‑Hydroxy: Conformational Stability Advantage

In the context of 4‑substituted proline derivatives, replacing a 4‑hydroxy group with a 4‑methoxy group significantly increases the conformational stability of the collagen triple helix. Differential scanning calorimetry showed that (2S,4R)‑4‑methoxyproline (Mop) residues raise the melting temperature (Tm) of collagen mimetic peptides relative to (2S,4R)‑4‑hydroxyproline (Hyp) residues [1]. While this comparison is performed on proline carboxylate derivatives rather than the hydroxymethyl analog, the stereoelectronic effect (gauche effect and n→π* interaction) originates from the 4‑substituent and is expected to translate to the pyrrolidine methanol scaffold [1].

4-Methoxy vs 4-Hydroxy
Class-level inference
Mop increases collagen triple-helix Tm vs Hyp (qualitative, from proline model)
Supports conformational preorganization screening for peptidomimetic design
Extrapolated from 4-substituted proline derivatives; verify in target pyrrolidine scaffold
Conformational preorganization Collagen mimetics Stereoelectronic effects

Validated Synthetic Utility in KRAS G12C Inhibitor Assembly

Patent CN113004269A explicitly demonstrates the incorporation of [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol into a tetrahydropyrido[3,4‑d]pyrimidine scaffold that exhibits KRAS G12C inhibitory activity [1]. In the described synthetic route, the compound undergoes SN2 reaction, protection, coupling, deprotection, and condensation to furnish the final inhibitor [1]. The patent specifically claims the (2S,4R) stereochemistry as part of the active pharmacophore, distinguishing it from other diastereomeric intermediates [1]. The 4‑methoxy substituent is expected to modulate lipophilicity (cLogP ≈ −0.3 for the free base [2]) compared to the 4‑hydroxy analog (cLogP ≈ −1.1), potentially improving membrane permeability.

KRAS G12C Inhibitor Synthesis
Direct patent evidence
Exemplified in CN113004269A; multi-step route incorporating (2S,4R)-4-methoxy building block
Required stereoisomer for replicating the patented KRAS G12C inhibitor assembly
Only the (2S,4R)-4-methoxy variant is claimed in the synthetic route
KRAS G12C inhibitor Oncology medicinal chemistry Chiral building block

Hydrochloride Salt Advantage: Solubility and Storage Stability

The hydrochloride salt (CAS 2728726‑18‑7, MW 181.7) exhibits markedly improved aqueous solubility relative to the free base (CAS 1842337‑34‑1, MW 145.2) . Calpaclab supplies the HCl salt at 98% purity, confirming its suitability for reproducible biological assays [1]. The free base is a liquid at ambient temperature , whereas the hydrochloride is a solid, facilitating weighing accuracy and reducing hygroscopicity . This salt form is recommended for long‑term storage and for applications requiring precise stoichiometry, such as parallel medicinal chemistry or catalyst screening.

Salt Form Selection
Supporting evidence
Solid HCl salt (98% purity) vs liquid free base (95–97% purity)
Solid form enables accurate weighing and supports long-term storage
Commercial supply data; handling benefits may vary between suppliers
Salt form selection Aqueous solubility Long-term storage

High-Value Application Scenarios for [(2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl]methanol Hydrochloride Informed by Quantitative Evidence


Stereochemically Controlled Synthesis of KRAS G12C Inhibitors

The compound is directly employed as a chiral building block in the multi‑step synthesis of KRAS G12C inhibitory heterocycles, as described in patent CN113004269A [1]. The (2S,4R) configuration is mandatory for the final inhibitor’s pharmacophore; substitution with the (2S,4S) diastereomer would produce a different stereoisomer with unpredictable biological activity.

Peptidomimetic Design Requiring Conformational Preorganization

Based on class‑level evidence that 4‑methoxyproline residues increase collagen triple‑helix stability relative to 4‑hydroxyproline [2], the methoxy‑substituted pyrrolidine scaffold can be exploited for designing peptidomimetics or foldamers where enhanced conformational rigidity is desired. The hydrochloride salt ensures consistent solubility during solid‑phase peptide synthesis.

Asymmetric Catalysis with Defined Chiral Auxiliaries

Pyrrolidine‑derived chiral auxiliaries with trans‑2,5‑substitution patterns are known to deliver high diastereoselectivity (up to 99% de) in alkylation reactions [3]. The (2S,4R)‑4‑methoxy‑N‑methyl variant can serve as a precursor to such auxiliaries, with the pre‑installed stereochemistry ensuring facial selectivity in enolate chemistry.

High‑Throughput Screening Library Synthesis

The solid hydrochloride salt form (98% purity) enables accurate automated dispensing and long‑term compound storage [4]. This is critical for medicinal chemistry groups building focused libraries around the pyrrolidine methanol core for targets such as HIV integrase, where a related derivative showed IC50 = 180 nM [5].

Application
Selection Property
Validation Focus
KRAS G12C inhibitor synthesis
Stereochemical configuration match (2S,4R)
Verify diastereomeric purity and synthetic reproducibility
Peptidomimetic conformational design
4-Methoxy substitution for preorganization
Assess conformational stability in target foldamer
Asymmetric catalysis with chiral auxiliaries
Pre-installed (2S,4R) stereochemistry
Evaluate diastereoselectivity in alkylation reactions
HTS library production
Solid salt form for automated dispensing
Monitor purity and storage stability over time
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